2-Bromo-1-ethoxymethylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-ethoxymethylimidazole: is a chemical compound with the molecular formula C6H9BrN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Scientific Research Applications
2-Bromo-1-ethoxymethylimidazole has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drug candidates.
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Catalysis: It acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process
Safety and Hazards
2-Bromo-1-ethoxymethylimidazole is classified as harmful if swallowed and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only in well-ventilated areas .
Future Directions
While specific future directions for 2-Bromo-1-ethoxymethylimidazole are not available, recent advances in the synthesis of imidazole compounds suggest ongoing interest in this area . Imidazoles are key components in functional molecules used in a variety of applications, indicating potential future directions for this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxymethylimidazole typically involves the bromination of 1-ethoxymethylimidazole. One common method includes the reaction of 1-ethoxymethylimidazole with bromine in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxymethylimidazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The imidazole ring can undergo oxidation or reduction under specific conditions.
Coupling reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic substitution: Products include substituted imidazoles with various functional groups.
Oxidation: Products include imidazole N-oxides.
Reduction: Products include reduced imidazole derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxymethylimidazole in organic synthesis involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom can be displaced by nucleophiles, while the imidazole ring can participate in various coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-methylpropane
- 1-Bromo-2-pentyne
- 1-Bromo-2-difluoromethylbenzene
- 1-Bromo-2-nitrobenzene
- 1-Bromo-2-chloroethane
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct reactivity and properties. Unlike other bromo-substituted compounds, it offers a combination of nucleophilic and electrophilic sites, making it versatile in various chemical reactions and applications .
Properties
IUPAC Name |
2-bromo-1-(ethoxymethyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLPPSCLJGMJCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=CN=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378312 |
Source
|
Record name | 2-Bromo-1-ethoxymethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-54-8 |
Source
|
Record name | 2-Bromo-1-ethoxymethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.